2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,5-dimethoxyphenyl)acetamide, also known as CDM-3, is a chemical compound that has been studied for its potential use in scientific research. CDM-3 is a member of the isoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibitors
The study by Yıldırım and Çetin (2008) involved the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition reactions. These compounds were tested for their corrosion prevention efficiencies on steel in acidic and mineral oil media, showing promising inhibition efficiencies, particularly at 50 ppm inhibitor concentration in acidic medium Synthesis and evaluation of new long alkyl side chain acetamide, isoxazol-3-yl derivatives as corrosion inhibitors.
Antimicrobial Agents
A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide was designed, synthesized, and evaluated for antibacterial and anti-enzymatic potential by Nafeesa et al. (2017). The synthesized compounds showed good inhibitory activity against gram-negative bacterial strains, revealing their potential as antimicrobial agents Synthesis, characterization and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate.
Herbicidal Activities
Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives, assessing their herbicidal activities against upland field plants. Compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide oxygen showed potent herbicidal activity. N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide demonstrated strong herbicidal activities against several upland weeds without affecting cotton at specific concentrations Synthesis and herbicidal activities of 2-(5-isoxazolyloxy)-acetamide derivatives.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide” are currently unknown. The compound is structurally similar to pyrazoline derivatives, which have been shown to have a wide range of biological and pharmacological activities . .
Mode of Action
Based on its structural similarity to pyrazoline derivatives, it may interact with various enzymes and receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives have been shown to have anti-neurotoxic potential and have been assayed biologically for AchE activity
Result of Action
Based on its structural similarity to pyrazoline derivatives, it may have a range of biological effects, including potential anti-neurotoxic effects .
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-7-8-17(25-2)16(11-15)21-19(23)10-14-9-18(26-22-14)12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRUBARZFBWOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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